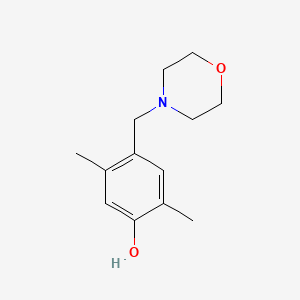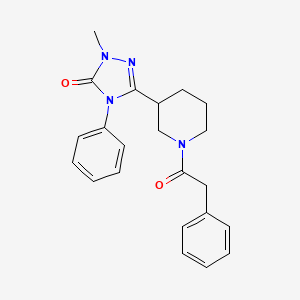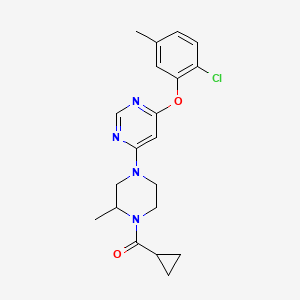![molecular formula C18H17ClN4O B14962348 6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14962348.png)
6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a synthetic organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenyl derivatives and pyrrolidine. The key steps may involve:
Nucleophilic substitution: Introduction of the pyrrolidin-1-yl group.
Cyclization reactions: Formation of the pyrido[4,3-d]pyrimidine core.
Purification: Techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Automated synthesis: Implementation of automated systems for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the pyrido[4,3-d]pyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: Binding to the active site of enzymes.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Signal transduction pathways: Influencing cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(5-Chloro-2-methylphenyl)-2-(morpholin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
- 6-(5-Chloro-2-methylphenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
Uniqueness
The uniqueness of 6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one lies in its specific structural features, such as the pyrrolidin-1-yl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C18H17ClN4O |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
6-(5-chloro-2-methylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-12-4-5-13(19)10-16(12)23-9-6-15-14(17(23)24)11-20-18(21-15)22-7-2-3-8-22/h4-6,9-11H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
UJPLWSFITDVINS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine](/img/structure/B14962266.png)

![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B14962279.png)

![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)

![6-(3,4-Dichlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14962311.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14962319.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)
![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14962352.png)
